molecular formula C15H12FN3 B1610026 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine CAS No. 607738-00-1

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine

Cat. No. B1610026
M. Wt: 253.27 g/mol
InChI Key: VJPFFCRCUZQGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of pyrazolopyridine derivatives and has been extensively studied for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is not fully understood. However, it is believed to modulate various cellular pathways and signaling cascades involved in inflammation, cell proliferation, and apoptosis. It has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine in lab experiments is its ability to modulate various cellular pathways and signaling cascades involved in disease pathogenesis. It is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before its use in preclinical and clinical studies.

Future Directions

There are several future directions for the research on 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine. One of the areas of interest is the development of novel drug candidates based on this compound for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another area of interest is the synthesis of novel materials using this compound as a building block, which could have potential applications in various fields such as electronics and photonics. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In pharmacology, it has been investigated for its potential use as a drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3/c1-10-3-2-4-14(18-10)15-13(9-17-19-15)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPFFCRCUZQGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435386
Record name 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine

CAS RN

607738-00-1
Record name 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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